2-Hydroxyacetophenone

概要

説明

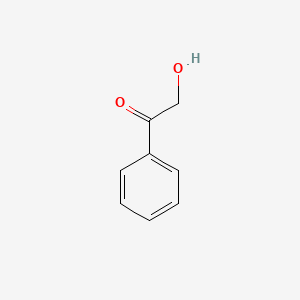

2-Hydroxyacetophenone (C₈H₈O₂, IUPAC name: 1-(2-hydroxyphenyl)ethanone) is a hydroxylated derivative of acetophenone, featuring a phenyl group bonded to a carbonyl carbon and a hydroxyl group at the ortho position. It is a white to pale yellow crystalline solid with a melting point of 4–6°C (Note: A conflicting report cites a melting point of 49–51°C, possibly due to impurities or polymorphic forms ). Its boiling point is 218.4°C at 760 mmHg, density 1.14 g/cm³, and pKa 10.3 ± 0.3, making it significantly less acidic than its para-isomer (p-hydroxyacetophenone, pKa 7.9) . The compound is sparingly soluble in water but miscible in organic solvents like ethanol.

This compound is a versatile intermediate in organic synthesis, used to prepare flavanones , Schiff bases , photoremovable protecting groups (e.g., 2-hydroxyphenacyl esters) , and bioactive molecules such as LXRβ agonists and antifungal agents . It also serves as a flavor enhancer and fragrance component in cosmetics .

作用機序

Target of Action

2-Hydroxyacetophenone is a versatile building block in organic chemistry, serving many different applications such as specialty polymers, pharmaceuticals, and fine chemicals . It is used as a starting material for the synthesis of enantioselective 1R-phenyl-1,2-ethanediol in the presence of a rhodium(III) catalyst by asymmetric transfer hydrogenation . It also forms complexes with Co(II), Cd(II), Hg(II), and U(VI)O(2) ions .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, in the synthesis of enantioselective 1R-phenyl-1,2-ethanediol, this compound undergoes asymmetric transfer hydrogenation in the presence of a rhodium(III) catalyst . In the formation of complexes with metal ions, it acts as a ligand, binding to the metal ions to form stable complexes .

Biochemical Pathways

This compound is involved in the synthesis of flavones, a class of natural products with a wide range of pharmacological properties . The compound is treated with a 4-substituted aroyl chloride in acetone/water using both K2CO3 and pyridine as bases . The products are mainly β-diketone, which then undergo cyclization to produce high-yield flavonoids .

Result of Action

The action of this compound results in the formation of various compounds. For instance, it can lead to the synthesis of enantioselective 1R-phenyl-1,2-ethanediol , complexes with metal ions , and flavonoids . These compounds have diverse applications in specialty polymers, pharmaceuticals, and fine chemicals .

Action Environment

The action of this compound is influenced by the reaction environment. For example, the synthesis of flavonoids requires a specific ratio of acetone/water and the presence of K2CO3 and pyridine as bases . The temperature and pressure conditions also affect the reaction outcomes .

生物活性

2-Hydroxyacetophenone, also known as ortho-hydroxyacetophenone, is an organic compound with the formula CHO. It has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound through various studies, case reports, and synthesized analogs.

This compound can be synthesized through several methods, including the Fries rearrangement and other organic reactions. Its structure features a hydroxyl group attached to the aromatic ring of acetophenone, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A series of novel compounds synthesized from this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 128 µg/ml, indicating a broad spectrum of effectiveness against various pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| Compound 4a | 4 | Staphylococcus aureus |

| Compound 5d | 8 | Escherichia coli |

| Compound 6b | 32 | Candida albicans |

| Compound 7c | 128 | Pseudomonas aeruginosa |

Antiviral Activity

The antiviral potential of this compound has been explored in relation to HIV-1. A study synthesized a novel class of analogs derived from this compound, which demonstrated moderate activity against HIV-1 with effective concentrations (EC) ranging from 40 to 140 µM. The most potent compounds exhibited EC values of 40 µM and were linked to mechanisms involving Mg coordination .

Anti-inflammatory Properties

Research indicates that derivatives of this compound possess anti-inflammatory properties. For instance, some compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Studies and Clinical Observations

Clinical studies have documented the effects of hydroxyacetophenone in various contexts:

- Dermatitis Case Report : A case involving a 79-year-old man who developed dermatitis after using a facial cream containing hydroxyacetophenone highlighted potential sensitization effects in humans .

- Toxicological Studies : In animal studies, hydroxyacetophenone demonstrated mild dermal irritation but was not lethal at high doses (LD50 > 2000 mg/kg). However, it was classified as a severe eye irritant in rabbits .

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Studies indicate that while acute toxicity is relatively low, prolonged exposure may lead to dermal irritation or sensitization in sensitive individuals. The no-observed-adverse-effect concentration (NOAEC) for inhalation was determined to be 42 mg/m³ .

Q & A

Basic Research Questions

Q. What are the standard analytical methods to verify the purity and identity of 2-hydroxyacetophenone in laboratory synthesis?

- Methodological Answer: Gas chromatography (GC) with an area% assay (≥95.0% purity) is commonly used to quantify purity, while infrared (IR) spectroscopy confirms structural identity via characteristic O–H and C=O stretching bands (3,000–3,500 cm⁻¹ and ~1,680 cm⁻¹, respectively) . Density measurements (1.130–1.133 g/cm³ at 20°C) and melting point analysis (4–6°C for liquid forms; 86–89°C for solid isomers) further validate consistency with literature values .

Q. How should this compound be stored to ensure stability and safety in laboratory settings?

- Methodological Answer: Classify it under Storage Code 10 (combustible liquids) with storage at 2–30°C in airtight containers. Use explosion-proof equipment due to its flash point (106°C) and flammability limits (0.98–11.8% v/v). WGK 2 classification indicates moderate environmental hazard, requiring containment to prevent waterway contamination .

Q. What solvent systems are suitable for dissolving this compound in experimental workflows?

- Methodological Answer: While solubility in water is limited (0.2 g/L), polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are effective. Pre-saturation studies at controlled temperatures (20–25°C) are recommended to avoid precipitation in aqueous mixtures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility and physical properties of this compound across studies?

- Methodological Answer: Contradictions (e.g., water solubility in vs. ) may arise from polymorphic forms or impurities. Employ differential scanning calorimetry (DSC) to identify polymorphs and high-performance liquid chromatography (HPLC) to detect trace impurities. Cross-validate with computational models (e.g., Open Babel) to estimate logP (1.6) and polar surface area (33.1 Ų) .

Q. What strategies optimize the synthesis of this compound-derived coordination complexes for catalytic or antimicrobial studies?

- Methodological Answer: Use Schiff base formation with thiosemicarbazones or polypyridyl ligands, as demonstrated in copper(II) and ruthenium complexes. Monitor reaction progress via UV-Vis spectroscopy (λmax shifts) and characterize products using cyclic voltammetry (redox potentials) and single-crystal X-ray diffraction . Adjust pH (7–9) to stabilize metal-ligand binding .

Q. How can aggregation-induced emission enhancement (AIEE) properties of this compound derivatives be exploited for bioimaging applications?

- Methodological Answer: Synthesize flavanone-based fluorophores by introducing electron-donating groups (e.g., –OCH₃) to enhance AIEE. Validate mitochondrial targeting in vitro using confocal microscopy with MitoTracker® co-staining. Assess zebrafish embryo biocompatibility via LC50 assays (>2000 mg/kg dermal exposure in rats suggests low toxicity) .

Q. What experimental approaches validate the anti-inflammatory or antioxidant mechanisms of this compound in biological models?

- Methodological Answer: Conduct ROS scavenging assays (e.g., DPPH radical quenching) and monitor NF-κB inhibition in macrophage cells (RAW 264.7) using luciferase reporters. Compare results with positive controls like ascorbic acid or dexamethasone. Dose-response curves (0.1–100 µM) ensure reproducibility .

Q. Contradictory Data Analysis

Q. Why do LD₅₀ values for this compound vary between oral and dermal routes in toxicological studies?

- Methodological Answer: The oral LD₅₀ in rats (2,127 mg/kg) suggests higher systemic toxicity than dermal LD₅₀ (>2,000 mg/kg), likely due to first-pass metabolism in the liver. Use in vitro hepatocyte models to quantify cytochrome P450 metabolism rates and identify toxic metabolites (e.g., quinone derivatives) .

Q. How do regulatory classifications for this compound differ between cosmetic and pharmaceutical applications?

- Methodological Answer: Cosmetic safety assessments (CIR) classify it as non-irritant at ≤1% concentration, while pharmacological studies highlight dose-dependent cytotoxicity. Adhere to FDA GRAS guidelines for food additives and ICH S1B protocols for genotoxicity testing in drug development .

Q. Methodological Tables

| Property | Value | Method | Reference |

|---|---|---|---|

| Purity (GC) | ≥95.0% (a/a) | Gas chromatography | |

| Density (20°C) | 1.130–1.133 g/cm³ | Pycnometry | |

| Solubility (water) | 0.2 g/L | Gravimetric analysis | |

| logP | 1.6 | Computational estimation |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key analogs of 2-hydroxyacetophenone include p-hydroxyacetophenone, 2-methoxyacetophenone, and 4-methylacetophenone. Their properties are compared below:

Key Observations :

- The ortho-hydroxyl group in this compound lowers acidity compared to the para-isomer due to intramolecular hydrogen bonding .

- Methoxy substitution (2-methoxyacetophenone) enhances stability in photochemical reactions, making it suitable for protecting groups .

pH-Dependent Cyclization

This compound reacts with aldehydes under basic conditions to form chalcones. In contrast, 2-methoxyacetophenone forms stable esters without cyclization due to steric and electronic effects .

Oxidation and Bond Cleavage

This compound exhibits higher reactivity in C(CO)–C(alkyl) bond cleavage compared to acetophenone. It oxidizes to 2-oxo-2-phenylacetaldehyde and benzoylformic acid, intermediates critical for ester synthesis.

Antifungal and Antimicrobial Effects

Schiff bases derived from this compound show antifungal activity against Candida zeylanoides (64 µg/mL) and weak activity against Candida albicans . In contrast, 4-methylacetophenone lacks significant bioactivity but acts as a stable fly attractant .

LXRβ Agonist Potency

A this compound derivative enhances liver X receptor β (LXRβ) selectivity by 20-fold compared to non-hydroxylated analogs, critical for atherosclerosis treatment .

Photochemical Behavior

2-Hydroxyphenacyl (oHP) esters, synthesized from this compound, release carboxylic acids upon UV irradiation due to a red-shifted absorption spectrum (λmax ~350 nm). This contrasts with p-hydroxyacetophenone derivatives, which require shorter wavelengths for activation .

特性

IUPAC Name |

2-hydroxy-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVHTXAYIKBMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060388 | |

| Record name | Ethanone, 2-hydroxy-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-24-1 | |

| Record name | α-Hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-Hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-hydroxy-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-hydroxy-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ1N9R01IA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。